(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazole and piperazine rings. For instance, the nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions .Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated compounds containing piperazine and benzothiazole derivatives for their antimicrobial and antifungal activities. For instance, Patel et al. (2011) investigated new pyridine derivatives, including compounds with benzothiazole moieties, for their antimicrobial properties against various bacteria and fungi strains, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011). Similarly, Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives, demonstrating significant antibacterial and antifungal activities for certain compounds (Shafi, Rajesh, & Senthilkumar, 2021).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from structures similar to the query have shown significant anti-inflammatory and analgesic activities. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and related compounds, finding high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticholinesterase Activity
Compounds with a similar scaffold have been investigated for their anticholinesterase properties, which are relevant in the context of neurodegenerative diseases. Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, evaluating them for their ability to inhibit acetylcholinesterase (AChE). Some compounds exhibited inhibitory effects comparable to Donepezil, a standard AChE inhibitor (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Antitubercular Activity
Research by Reddy et al. (2014) focused on the design and synthesis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and benzo[d]isothiazole derivatives, aiming to inhibit Mycobacterium tuberculosis DNA GyrB. The study identified compounds with promising inhibition rates, highlighting the potential of such structures in antitubercular drug development (Reddy, Srihari, Renuka, et al., 2014).
Antihelminthic Activity
Some derivatives containing piperazine and benzimidazole units have shown significant antihelminthic activity. Mavrova et al. (2006) synthesized piperazine derivatives of benzimidazolylthioacetic acids, finding higher activity against Trichinella spiralis than albendazole, a standard antihelminthic drug (Mavrova, Anichina, Vuchev, et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been known to targetcyclo-oxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound likely interacts with its targets by inhibiting the action of COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins through the action of COX enzymes. By inhibiting these enzymes, the compound prevents the formation of prostaglandins, reducing inflammation and pain .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in reduced inflammation and pain . This makes the compound potentially useful as an anti-inflammatory and analgesic agent .
properties
IUPAC Name |
ethyl 4-[2-[2-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S2/c1-3-28-19(27)24-8-6-23(7-9-24)17(26)12-29-11-16(25)21-18-22(2)14-5-4-13(20)10-15(14)30-18/h4-5,10H,3,6-9,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZSCQTHMZFCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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